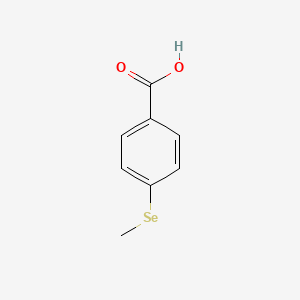

Benzoic acid, 4-(methylseleno)-

Description

Benzoic acid, 4-(methylseleno)-, is a selenium-containing derivative of benzoic acid with a methylseleno (-SeCH₃) substituent at the para position. Selenium’s larger atomic radius and polarizability compared to oxygen or sulfur influence electronic effects, solubility, and reactivity, distinguishing it from other benzoic acid derivatives .

Properties

CAS No. |

133706-53-3 |

|---|---|

Molecular Formula |

C8H8O2Se |

Molecular Weight |

215.12 g/mol |

IUPAC Name |

4-methylselanylbenzoic acid |

InChI |

InChI=1S/C8H8O2Se/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) |

InChI Key |

KUZAANLFQXVAOE-UHFFFAOYSA-N |

Canonical SMILES |

C[Se]C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using potassium permanganate (KMnO4) in an acidic medium to yield benzoic acid

Grignard Reaction:

Industrial Production Methods: Industrial production of benzoic acid, 4-(methylseleno)-, typically involves large-scale oxidation processes and the use of specialized reagents to introduce the methylseleno group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed:

Oxidation: Selenoxide derivatives.

Reduction: Selenide derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

Biology:

Antimicrobial Activity: Research has shown that derivatives of benzoic acid exhibit antimicrobial properties, making them potential candidates for use in pharmaceuticals.

Medicine:

Drug Development: The compound’s unique properties make it a potential candidate for the development of new drugs, particularly those targeting specific molecular pathways.

Industry:

Mechanism of Action

The mechanism by which benzoic acid, 4-(methylseleno)-, exerts its effects involves the interaction of the methylseleno group with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can disrupt cellular processes . Additionally, the compound can interact with specific enzymes and proteins, altering their activity and function .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives

| Compound | Substituent | Molecular Weight | pKa (Theoretical) | Melting Point (°C) | Water Solubility |

|---|---|---|---|---|---|

| Benzoic acid | -H | 122.12 | 4.20 | 122 | Moderate |

| 4-Methoxybenzoic acid | -OCH₃ | 152.15 | ~4.50 | 185 | Low |

| 4-(Methylseleno)benzoic acid | -SeCH₃ | 185.12* | ~4.35 | Not reported | Very Low |

| 4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic acid | Complex acyl group | 285.29 | Not reported | Not reported | Low |

*Calculated molecular weight based on selenium’s atomic mass.

Research Findings

- Synthetic Challenges : Introducing selenium requires specialized reagents and conditions to avoid over-oxidation or side reactions .

- Biological Activity: Selenium’s role in glutathione peroxidase analogs suggests 4-(methylseleno)benzoic acid could mimic antioxidant enzymes, though toxicity profiles must be evaluated .

- Structural Insights : X-ray crystallography (via SHELX software) of selenium derivatives reveals elongated C-Se bonds (1.91–1.98 Å) compared to C-S (1.81 Å), impacting molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.